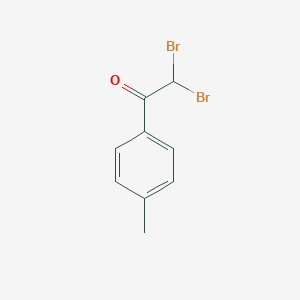

2,2-Dibromo-1-(4-methylphenyl)ethanone

Übersicht

Beschreibung

2,2-Dibromo-1-(4-methylphenyl)ethanone is an organic compound with the molecular formula C9H8Br2O. It is a brominated derivative of acetophenone, characterized by the presence of two bromine atoms and a methyl group attached to the phenyl ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(4-methylphenyl)ethanone typically involves the bromination of 4-methylacetophenone. The reaction is carried out using bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions are usually mild, with the temperature maintained at room temperature or slightly elevated to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves continuous bromination in large reactors, with precise control over reaction parameters such as temperature, bromine concentration, and reaction time. The product is then purified through crystallization or distillation.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to 1-(4-methylphenyl)ethanone using reducing agents like zinc in acetic acid or sodium borohydride.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or primary amines in solvents like ethanol or water.

Reduction: Zinc dust in acetic acid or sodium borohydride in methanol.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

Substitution: Formation of azides, thiols, or amines.

Reduction: Formation of 1-(4-methylphenyl)ethanone.

Oxidation: Formation of 4-methylbenzoic acid or other oxidized products.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis:

2,2-Dibromo-1-(4-methylphenyl)ethanone serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. The bromine atoms facilitate nucleophilic substitution reactions, enabling the introduction of diverse functional groups into the molecular framework.

Cross-Coupling Reactions:

The compound can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling, which allows for the formation of biaryl compounds. This property is essential in constructing elaborate organic molecules that find applications in medicinal chemistry and material science .

Biological Applications

Enzyme Inhibition Studies:

Research has indicated that this compound can be utilized in enzyme inhibition studies. The compound's reactivity towards nucleophilic residues in enzymes makes it a valuable probe for investigating biochemical pathways and mechanisms .

Drug Development:

The compound is being explored for its potential as a precursor in drug development. Its unique structure may lead to the discovery of new therapeutic agents, particularly those targeting specific biological pathways or diseases .

Analytical Applications

Mass Spectrometry:

In analytical chemistry, this compound is employed in mass spectrometry for the identification and quantification of chemicals within samples. The compound can be ionized and analyzed based on its mass-to-charge ratio, providing valuable structural information.

Industrial Applications

Manufacture of Specialty Chemicals:

The compound is used extensively in the industrial synthesis of specialty chemicals. Its brominated structure allows for various derivatization reactions that are crucial for producing fine chemicals used in different sectors, including agriculture and pharmaceuticals .

Case Studies

Case Study 1: Synthesis of Alpha-Bromoketones

In a study focused on synthesizing alpha-bromoketones from secondary alcohols using this compound as a reagent, researchers reported successful outcomes characterized by high yields and purity levels. The methodology involved using ammonium bromide and Oxone under controlled conditions.

Case Study 2: Enzyme Interaction Studies

Another investigation examined the interaction of this compound with specific enzymes to assess its inhibitory potential. The findings indicated that the compound effectively inhibited certain enzyme activities, suggesting its utility in drug design targeting those enzymes.

Wirkmechanismus

The mechanism of action of 2,2-Dibromo-1-(4-methylphenyl)ethanone involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The bromine atoms make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in synthetic chemistry to introduce various functional groups into the molecule.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by reacting with nucleophilic residues in the active site.

Signal Transduction: It may interfere with cellular signaling pathways by modifying key proteins or enzymes.

Vergleich Mit ähnlichen Verbindungen

2,2-Dibromo-1-phenylethanone: Lacks the methyl group on the phenyl ring, making it less sterically hindered.

2,2-Dibromo-1-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of a methyl group, altering its reactivity and physical properties.

2,2-Dibromo-1-(4-methoxyphenyl)ethanone: Has a methoxy group, which can influence its electronic properties and reactivity.

Uniqueness: 2,2-Dibromo-1-(4-methylphenyl)ethanone is unique due to the presence of the methyl group, which can affect its steric and electronic properties, making it distinct in its reactivity and applications compared to other brominated acetophenones.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

2,2-Dibromo-1-(4-methylphenyl)ethanone, also known as dibromoacetophenone, is an organic compound characterized by its molecular formula . This compound features a ketone functional group and two bromine atoms attached to the carbon skeleton. Its synthesis, properties, and biological activities have been subjects of research due to its potential applications in various fields, including pharmacology and materials science.

- Molecular Formula :

- Molecular Weight : 292.97 g/mol

- Melting Point : Approximately 92-93 °C

Synthesis

The synthesis of this compound typically involves the bromination of acetophenone derivatives. The reaction conditions can vary, but a common method includes the use of bromine in an organic solvent under controlled temperatures to achieve selective bromination. The reaction pathway often results in high yields of the dibromo compound when optimized for solvent choice and reagent concentrations .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study assessing various dibromo ketones, it was found that this compound demonstrates significant inhibition against a range of bacterial strains. The mechanism of action is believed to involve disruption of cellular membranes and interference with metabolic processes in microorganisms .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic properties against several cancer cell lines. A notable case study evaluated its effects on human breast cancer cells (MCF-7), revealing that the compound induces apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, suggesting potential as a chemotherapeutic agent .

Case Studies

- Antimicrobial Efficacy : A comparative study on the antimicrobial properties of dibromo ketones revealed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, outperforming several other brominated compounds.

- Cytotoxic Effects : In a controlled experiment involving MCF-7 cells, treatment with varying concentrations (10 µM to 100 µM) resulted in a significant reduction in cell viability after 48 hours. The IC50 value was determined to be approximately 25 µM, indicating substantial cytotoxicity .

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The presence of bromine atoms enhances its electrophilic character, allowing it to bind with nucleophilic sites on proteins and nucleic acids, leading to cellular dysfunction and death.

Toxicological Considerations

While the biological activities are promising, it is essential to consider the toxicological profile of dibromo compounds. Studies indicate that high concentrations may lead to adverse effects on human health, including potential mutagenicity and cytotoxicity at elevated doses. Further research is necessary to establish safe dosage levels for therapeutic applications .

Eigenschaften

IUPAC Name |

2,2-dibromo-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O/c1-6-2-4-7(5-3-6)8(12)9(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOWXHAZNGCXAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.